(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
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Overview
Description
LY-411575 isomer 3 is a potent γ-secretase inhibitor. It is one of the isomers of LY-411575, a compound known for its ability to inhibit γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein, which is significant in Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-411575 isomer 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of reagents such as dimethyl sulfoxide, polyethylene glycol, and Tween 80. The reaction conditions often require precise temperature control and the use of solvents to ensure the desired isomer is obtained .
Industrial Production Methods
Industrial production of LY-411575 isomer 3 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
LY-411575 isomer 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of LY-411575 isomer 3, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
LY-411575 isomer 3 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of γ-secretase and its effects on amyloid precursor protein cleavage.
Biology: It is used in cell-based assays to study the effects of γ-secretase inhibition on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other conditions involving γ-secretase activity.
Industry: It is used in the development of new drugs and therapeutic agents targeting γ-secretase .
Mechanism of Action
LY-411575 isomer 3 exerts its effects by inhibiting the γ-secretase enzyme complex. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid-beta peptides, which are implicated in the development of Alzheimer’s disease. The molecular targets of LY-411575 isomer 3 include the components of the γ-secretase complex, such as presenilin, nicastrin, and other associated proteins .
Comparison with Similar Compounds
LY-411575 isomer 3 is unique among its isomers due to its specific inhibitory activity and potency. Similar compounds include:
- LY-411575 isomer 1
- LY-411575 isomer 2
- LY-411575
Compared to these isomers, LY-411575 isomer 3 has shown higher potency and selectivity in inhibiting γ-secretase, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23F2N3O4 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |
InChI |
InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |
InChI Key |
ULSSJYNJIZWPSB-JRVVOHRXSA-N |
SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Isomeric SMILES |
C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |
Synonyms |
(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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